4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile is an organic compound that features a pyrrolidine ring, a thiazole ring, and a benzonitrile group
Preparation Methods
The synthesis of 4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where pyrrolidine reacts with a suitable halogenated precursor.
Formation of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic aromatic substitution reaction involving a halogenated benzene derivative and a cyanide source.
Chemical Reactions Analysis
4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and thiazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile can be compared with similar compounds such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound lacks the thiazole ring, which may result in different biological activities.
2-(4-(Pyrrolidin-1-yl)phenyl)thiazole: This compound has a similar structure but differs in the position of the thiazole ring, affecting its chemical properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C14H13N3S/c15-9-11-3-5-12(6-4-11)13-10-18-14(16-13)17-7-1-2-8-17/h3-6,10H,1-2,7-8H2 |
InChI Key |
SGZFXLNRPRSWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.